molecular formula C10H8BrNO3 B1606031 Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate CAS No. 54802-09-4

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Cat. No.: B1606031
CAS No.: 54802-09-4
M. Wt: 270.08 g/mol
InChI Key: OVAAPYPWGNIIPF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and the presence of other molecules. Specific information on how such factors influence the action of methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate is currently unavailable .

Biochemical Analysis

Biochemical Properties

Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on binding affinity and structural compatibility. The compound’s bromine and amino groups are crucial for these interactions, as they facilitate the formation of hydrogen bonds and other non-covalent interactions with the target enzymes and proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. As the dosage increases, more pronounced effects are observed, including changes in enzyme activity, gene expression, and cellular metabolism. High doses of this compound can lead to toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, this compound can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered levels of intermediates and energy carriers .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of the compound within these compartments influences its interactions with target biomolecules and its overall biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production. Additionally, the compound can be found in the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Properties

IUPAC Name

methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAAPYPWGNIIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358637
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54802-09-4
Record name Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
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Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 3
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 4
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 5
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate
Reactant of Route 6
Methyl 3-amino-5-bromo-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.